- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 13632-94-5 (Benzene,1,4-diethyl-2-methyl-)

Benzene,1,4-diethyl-2-methyl- structure
商品名:Benzene,1,4-diethyl-2-methyl-
Benzene,1,4-diethyl-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzene,1,4-diethyl-2-methyl-
- 1,4-diethyl-2-methylbenzene
- 1,4-diethyl-2-methyl-benzene
- 1-Methyl-2,5-diethylbenzene
- Benzene, 2,5-diethyl-1-methyl
- Benzene, 1,4-diethyl-2-methyl-
- ZEHGGUIGEDITMM-UHFFFAOYSA-N
- 2,5-Diethyltoluene
- Q27265851
- FT-0716103
- Toluene, 2,5-diethyl-
- 1-methyl-2,5-diethylbenzol
- 13632-94-5
- 709IZI9E68
- AKOS006272665
- DTXSID40159763
- NS00096114
- UNII-709IZI9E68
-
- インチ: InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3
- InChIKey: ZEHGGUIGEDITMM-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(CC)C=C1C
計算された属性
- せいみつぶんしりょう: 148.12528
- どういたいしつりょう: 148.125
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.8719
- ゆうかいてん: -44.72°C (estimate)
- ふってん: 207.1°C
- フラッシュポイント: 72.9°C
- 屈折率: 1.5012
- PSA: 0
Benzene,1,4-diethyl-2-methyl- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
リファレンス
Benzene,1,4-diethyl-2-methyl- Raw materials
Benzene,1,4-diethyl-2-methyl- Preparation Products
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- Hexamethylbenzene (87-85-4)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- o-Cymene (527-84-4)
- 4-Ethyltoluene (622-96-8)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 2-Ethyl-6-methylphenol (1687-64-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,5-Diisopropylphenol (35946-91-9)
- Thymol (89-83-8)
- 2,4,6-Trimethylphenol (527-60-6)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
Benzene,1,4-diethyl-2-methyl- 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels 2018 2 1057
13632-94-5 (Benzene,1,4-diethyl-2-methyl-) 関連製品
- 613-31-0(9,10-Dihydroanthracene)
- 1074-17-5(1-Methyl-2-propylbenzene)
- 733-07-3(dimesitylmethane)
- 25321-09-9(1,2-Diisopropylbenzene)
- 1758-88-9(2-Ethyl-1,4-dimethylbenzene)
- 25340-17-4(Diethylbenzene)
- 611-14-3(2-Ethyl Toluene)
- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)
- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
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